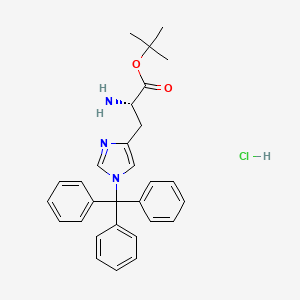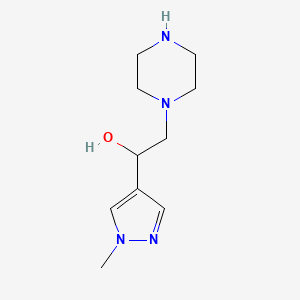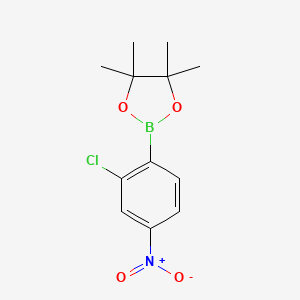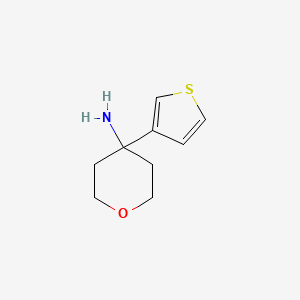
4-(Thiophen-3-yl)oxan-4-amin
Übersicht
Beschreibung
4-(Thiophen-3-yl)oxan-4-amine is a chemical compound with the molecular formula C10H13NOS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an oxane (tetrahydropyran) ring with an amine group at the 4-position
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-3-yl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing molecules with biological targets.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
Target of action
The primary targets of similar compounds, such as aromatic amines, are often proteins or enzymes within cells. These targets play crucial roles in various biochemical processes, including signal transduction, metabolic pathways, and gene expression .
Mode of action
Aromatic amines, like “4-(Thiophen-3-yl)oxan-4-amine”, can interact with their targets through various mechanisms. One common mechanism is through electron transfer, which can lead to changes in the target’s structure or function .
Biochemical pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of action
Similar compounds can cause changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
4-(Thiophen-3-yl)oxan-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
The effects of 4-(Thiophen-3-yl)oxan-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)oxan-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism also involves changes in the conformation of target proteins, which can affect their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)oxan-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition or activation of specific enzymes.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)oxan-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-(Thiophen-3-yl)oxan-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For example, thiophene derivatives have been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)oxan-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives have been found to interact with membrane transporters, facilitating their uptake and distribution within cells . The compound’s ability to bind to specific proteins also influences its intracellular localization and biological activity.
Subcellular Localization
4-(Thiophen-3-yl)oxan-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its role in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)oxan-4-amine can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with oxane precursors. For example, a thiophene derivative can be reacted with a tetrahydropyran derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the oxane ring.
Industrial Production Methods
In an industrial setting, the production of 4-(Thiophen-3-yl)oxan-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thiophen-3-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the oxane ring.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene or oxane derivatives.
Substitution: Acylated or alkylated amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler compound with a five-membered ring containing one sulfur atom.
Tetrahydropyran: A six-membered ring containing one oxygen atom.
4-(Thiophen-2-yl)oxan-4-amine: A similar compound with the thiophene ring attached at the 2-position instead of the 3-position.
Uniqueness
4-(Thiophen-3-yl)oxan-4-amine is unique due to the specific positioning of the thiophene ring and the amine group on the oxane ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-thiophen-3-yloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAIFDAEUMCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)
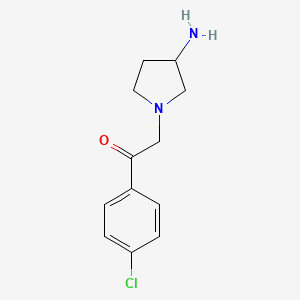
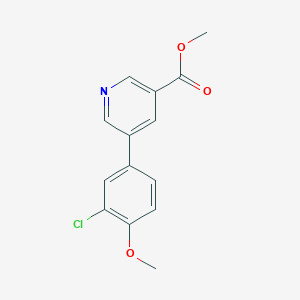
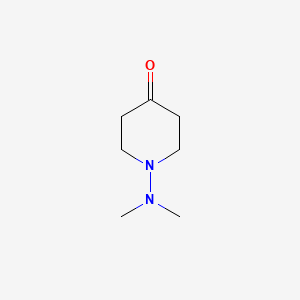

![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
